molecular formula C13H15Cl2NO B243100 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine

1-(3,4-Dichlorobenzoyl)-2-methylpiperidine

Cat. No. B243100
M. Wt: 272.17 g/mol
InChI Key: CDQVRDHZKOZJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzoyl)-2-methylpiperidine, also known as WIN 35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn leads to increased activation of dopamine receptors. This increased activation of dopamine receptors is believed to be responsible for the therapeutic effects of 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine include increased dopamine levels in the brain, which can lead to increased motivation, attention, and pleasure. It has also been shown to have an effect on other neurotransmitters such as norepinephrine and serotonin, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine in lab experiments is its high potency as a dopamine reuptake inhibitor, which allows for precise control over dopamine levels in the brain. However, its high potency also makes it difficult to use in vivo, as it can cause adverse effects such as hyperactivity and stereotypy at high doses.

Future Directions

For research on 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine include further investigation into its potential therapeutic uses for neurological disorders such as Parkinson's disease and addiction. It may also be useful as a diagnostic tool for imaging dopamine transporter activity in the brain. Additionally, research may focus on developing new compounds that are more selective for dopamine transporters and have fewer adverse effects.

Synthesis Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)-2-methylpiperidine involves a multi-step process that includes the reaction of 3,4-dichlorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-2-methylpiperidine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has also been investigated for its potential use as a diagnostic tool for imaging dopamine transporter activity in the brain.

properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15Cl2NO/c1-9-4-2-3-7-16(9)13(17)10-5-6-11(14)12(15)8-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

CDQVRDHZKOZJDN-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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